Molecular Property Differentiation vs. 5-Phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide (CAS 1795296-98-8)
The 4-fluorophenyl substitution confers a measurable electron-withdrawing effect and increased lipophilicity compared to the unsubstituted phenyl analog. Computed molecular weight increases from 255.23 g/mol (phenyl analog) to 273.22 g/mol (4-fluoro analog), a +17.99 Da shift that impacts ligand efficiency metrics [1]. Fluorine is also known to block metabolic para-hydroxylation, a key clearance pathway for phenyl-containing compounds [2].
| Evidence Dimension | Molecular weight and fluorine effect on metabolic soft spots |
|---|---|
| Target Compound Data | MW 273.22 g/mol; contains 4-fluorophenyl moiety [1] |
| Comparator Or Baseline | 5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide, MW 255.23 g/mol, lacks fluorine |
| Quantified Difference | +17.99 Da mass increase; fluorine blocks CYP-mediated para-hydroxylation (class-level inference, no direct metabolite ID data for this compound) [2] |
| Conditions | Computational property comparison using PubChem and Chemsrc data; metabolic stability inference from medicinal chemistry literature on fluorine substitution |
Why This Matters
During lead optimization, the fluorine atom can improve metabolic half-life, potentially reducing in vivo clearance relative to the non-fluorinated analog, a critical factor for iterative SAR procurement.
- [1] PubChem Compound Summary for CID 92162675, 5-(4-fluorophenyl)-N-(1,2,4-triazol-4-yl)-1,3-oxazole-2-carboxamide. National Center for Biotechnology Information. Create Date: 2014-07-23. View Source
- [2] Gillis, E. P., et al. (2015). 'Applications of Fluorine in Medicinal Chemistry.' Journal of Medicinal Chemistry, 58(21), 8315–8359. (Class-level evidence for metabolic blocking). View Source
